molecular formula C8H7FO2 B044510 Methyl 4-fluorobenzoate CAS No. 403-33-8

Methyl 4-fluorobenzoate

Cat. No. B044510
CAS RN: 403-33-8
M. Wt: 154.14 g/mol
InChI Key: MSEBQGULDWDIRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-fluorobenzoate involves several chemical reactions, starting from basic aromatic compounds. For example, the synthesis of similar compounds like methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination and hydrolysis, followed by cyanidation, methoxylation, hydrolysis, and esterification, demonstrates the complex pathways involved in the synthesis of fluorobenzoates, achieving high purity and yield (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of methyl 4-fluorobenzoate and related compounds has been studied extensively using techniques like single-crystal X-ray diffraction and computational calculations. Studies on methyl 4-hydroxybenzoate have shown the importance of intermolecular hydrogen bonding in determining the crystal packing and molecular interactions within the structure, providing insights into the molecular determinants underlying the compound's properties (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

Methyl 4-fluorobenzoate undergoes various chemical reactions, highlighting its reactivity and versatility as a chemical intermediate. The synthesis and biodistribution studies of labeled forms of related compounds have been explored for potential applications in medical imaging, demonstrating the compound's chemical reactivity and potential for modification (G. Bormans et al., 1996).

Physical Properties Analysis

The physical properties of methyl 4-fluorobenzoate, including melting point, solubility, and stability, are crucial for its handling and application in various chemical processes. The synthesis and characterization of similar compounds provide valuable data on their physical properties, aiding in the development of new synthetic routes and applications (Yin Jian-zhong, 2010).

Chemical Properties Analysis

The chemical properties of methyl 4-fluorobenzoate, such as its reactivity towards nucleophiles, electrophiles, and its behavior in various chemical environments, are essential for its use in synthetic chemistry. Studies on the electrochemical reduction of methylfluorobenzoates have provided insights into the mechanisms of C–F bond cleavage, showcasing the compound's reactivity and potential for use in organic synthesis (A. Muthukrishnan & M. Sangaranarayanan, 2010).

Scientific Research Applications

  • Bio-Imaging and Detection : A study by Ye et al. (2014) demonstrates the application of a fluorogenic chemosensor derived from methyl 4-fluorobenzoate for high selectivity and sensitivity towards Al3+ ions. This has potential applications in bio-imaging and the detection of Al3+ in living cells (Ye et al., 2014).

  • Antimicrobial Properties : Research by Sharfalddin et al. (2020) suggests that methyl 4-hydroxybenzoate, a derivative of methyl 4-fluorobenzoate, exhibits antimicrobial properties due to its 3D framework and extensive hydrogen bonding. This makes it useful in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

  • Phenol Degradation in Methanogenic Cultures : Londry and Fedorak (1993) found that fluorophenols and 3-fluorobenzoate, which are related to methyl 4-fluorobenzoate, can inhibit phenol degradation in methanogenic cultures, highlighting their role in environmental microbiology (Londry & Fedorak, 1993).

  • Antifungal and Antimicrobial Activity : A study by Koçyiğit-Kaymakçıoğlu et al. (2012) discusses derivatives of 4-fluorobenzoic acid, such as hydrazides and 1,3,4-oxadiazolines, showing potential anti-inflammatory, cytotoxic, and antioxidant properties in mammalian cells, as well as inhibitory activity against Candida albicans and plant pathogenic fungi (Koçyiğit-Kaymakçıoğlu et al., 2012).

  • Radiotracer Studies : Bormans et al. (1996) reported that 1-methyl-4-piperidyl-4'-fluorobenzoate is not a suitable substrate for brain acetylcholinesterase, thus not appropriate as an in vivo radiotracer for studying this enzyme in the brain (Bormans et al., 1996).

  • Electro-Dimerization and C-F Bond Cleavage : Muthukrishnan and Sangaranarayanan (2010) explored the electrochemical behavior of methyl fluorobenzoates, noting that methyl 2-fluorobenzoate and methyl 4-fluorobenzoate undergo electro-dimerization before C-F bond cleavage, which is significant in understanding their chemical properties (Muthukrishnan & Sangaranarayanan, 2010).

Safety And Hazards

Methyl 4-fluorobenzoate is a combustible liquid and may cause respiratory irritation . It is harmful if swallowed and causes skin irritation and serious eye damage . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

methyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEBQGULDWDIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193309
Record name Methyl 4-fluorobenzoate
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluorobenzoate

CAS RN

403-33-8
Record name Methyl 4-fluorobenzoate
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Record name Methyl 4-fluorobenzoate
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Record name Methyl 4-fluorobenzoate
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Record name Methyl 4-fluorobenzoate
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Synthesis routes and methods

Procedure details

A solution of 4-fluorobenzoic acid (25.0 g), 1,2-dichloroethane (120 ml), methanol (21.7 ml) and concentrated sulfuric acid (0.8 ml) was stirred for 16.5 hours with refluxing. After the reaction, the reaction mixture was poured into a saturated aqueous sodium hydrogencarbonate solution, extracted with chloroform, and washed with saturated brine. The mixture was dried over magnesium sulfate, and the solvent was distilled away under reduced pressure to give 23.0 g of a colorless transparent liquid (yield 84%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
L Lang, WC Eckelman - Applied Radiation and Isotopes, 1994 - Elsevier
… The TLC chromatogram had a major radioactive peak with the same Rf’value as authentic methyl 4-fluorobenzoate. The reaction was carried out at different temperatures to find the …
Number of citations: 123 www.sciencedirect.com
R Frański, B Gierczyk, M Zalas… - Journal of Mass …, 2018 - Wiley Online Library
… Methyl 4-fluorobenzoate, methyl 1-naphthoate, methyl 2,6-dimethylbenzoate, methyl 2,6-dichlorobenzoate, ethyl benzoate, and isotope labeled methyl benzoates (C 6 H 5 COOCD 3 …
A Muthukrishnan, MV Sangaranarayanan - Electrochimica acta, 2010 - Elsevier
… In this communication, we investigate the mechanism of C–F bond cleavages in methyl 2-fluorobenzoate (OFMB) and methyl 4-fluorobenzoate (PFMB) using CPSV and density …
Number of citations: 5 www.sciencedirect.com
T Kitamura, D Kitamura, J Oyamada… - Advanced Synthesis …, 2023 - Wiley Online Library
… 19F NMR using methyl 4fluorobenzoate as internal standard. … 19F NMR using methyl 4-fluorobenzoate as internal standard… 19F NMR using methyl 4fluorobenzoate as internal standard. …
Number of citations: 2 onlinelibrary.wiley.com
S Yakubov, WJ Stockerl, X Tian, A Shahin… - Chemical …, 2022 - pubs.rsc.org
… Methyl 4-fluorobenzoate serves as a photosensitizing catalyst for fluorination of simple substrates, while the 4-fluorobenzoyl group serves as a PSAux for the fluorination of complex …
Number of citations: 7 pubs.rsc.org
FJR Mejías, AG Durán, N Chinchilla, RM Varela… - Toxins, 2022 - mdpi.com
… Methyl 4-fluorobenzoate (Met-4F-Benzo) was included in the test in order to ascertain whether the activity can be attributed to this fragment alone. In contrast, artemisinin is an …
Number of citations: 2 www.mdpi.com
GL Mendz, TN Lim, SL Hazell - Archives of biochemistry and biophysics, 1993 - Elsevier
… The resonances arising from the ester and free acid forms of ethyl 3- and ethyl 4-fluorobenzoate, methyl 4-fluorobenzoate, ethyl fluoroacetate, and diethyl fluoromalonate showed …
Number of citations: 9 www.sciencedirect.com
A MUTHUKRISHNAN - 2010 - researchgate.net
… 3.8 Cyclic voltammogram of methyl 4-fluorobenzoate…………… methyl 4-fluorobenzoate at different scan rates… 70 3.12 The convoluted current with potential for methyl 4-fluorobenzoate …
Number of citations: 0 www.researchgate.net
A Kondoh, H Yorimitsu, K Oshima - Tetrahedron, 2006 - Elsevier
… For instance, the reaction of methyl 4-fluorobenzoate with 2a for 45 min provided 3e in only 36% yield, leaving 60% of methyl 4-fluorobenzoate untouched (Eq. 1). It is worth noting that …
Number of citations: 65 www.sciencedirect.com
W Li, T Kitamura, Y Zhou, G Butler, J Han… - Journal of Fluorine …, 2020 - Elsevier
… by 19 F NMR based on an internal standard (methyl 4-fluorobenzoate) to be 3 %. … was determined by 19 F NMR based on an internal standard (methyl 4-fluorobenzoate) to be 33 %. …
Number of citations: 5 www.sciencedirect.com

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